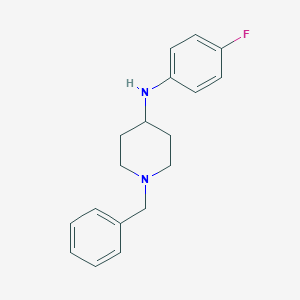
1-苄基-N-(4-氟苯基)哌啶-4-胺
概述
描述
对氟-4-ANBP: (N-(4-氟苯基)-1-(苯甲基)-4-哌啶胺) 是一种结构类似于已知阿片类药物的分析参考标准。 它是 N-苄基对氟去甲芬太尼合成的中间体 。 该化合物主要用于研究和法医应用 .
科学研究应用
作用机制
对氟-4-ANBP 的作用机制涉及其与体内阿片受体的相互作用。该化合物与这些受体结合,导致各种生理效应。 分子靶标包括参与疼痛调节和其他生物过程的μ、δ和κ阿片受体 .
生化分析
Biochemical Properties
. The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with .
Cellular Effects
. These can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
. This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
. This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
. This can include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
. This can be directed by targeting signals or post-translational modifications .
准备方法
合成路线和反应条件: 合成通常涉及在受控条件下使用氟化剂和催化剂等试剂 .
工业生产方法: 对氟-4-ANBP 的工业生产遵循类似的合成路线,但规模更大。 该工艺涉及使用高纯度试剂和先进设备来确保最终产品的稳定性和质量 .
化学反应分析
反应类型: 对氟-4-ANBP 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成不同的衍生物。
还原: 还原反应可以改变化合物中存在的官能团。
取代: 在特定条件下,氟原子可以被其他官能团取代.
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 使用卤化剂和亲核试剂等试剂.
主要生成物: 这些反应生成的产物主要取决于所用试剂和条件。 例如,氧化可能会生成羟基化衍生物,而取代反应可以生成各种取代类似物 .
相似化合物的比较
类似化合物:
- N-苄基对氟去甲芬太尼
- 对氟环丙基苄基芬太尼
- 去丙酰对氟苄基芬太尼
比较: 对氟-4-ANBP 由于其独特的氟取代而独一无二,赋予其不同的化学和生物学特性。 与类似化合物相比,它可能表现出不同的结合亲和力和药理作用,使其在研究和法医应用中具有价值 .
属性
IUPAC Name |
1-benzyl-N-(4-fluorophenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-16-6-8-17(9-7-16)20-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18,20H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCRHBAGFHFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037061 | |
| Record name | Despropionyl N-benzyl p-fluoro norfentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131587-27-4 | |
| Record name | Despropionyl N-benzyl p-fluoro norfentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{4-amino-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502583.png)
![N-{[5-(allylsulfanyl)-4-amino-4H-1,2,4-triazol-3-yl]methyl}-N-(4-methylphenyl)amine](/img/structure/B502585.png)
![4-[6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502589.png)
![N-(3-chlorophenyl)-N-{[5-(isopropylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine](/img/structure/B502592.png)
![N-[({5-[(3-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-N'-methylurea](/img/structure/B502593.png)
![2-({5-(anilinomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B502594.png)
![2-({4-(4-chlorophenyl)-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B502597.png)
![1-{[5-(anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B502598.png)
![2-({5-[(4-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2-thienyl)ethanone](/img/structure/B502599.png)
![2-({5-[(4-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-methoxyphenyl)ethanone](/img/structure/B502600.png)
![1-(4-chlorophenyl)-2-{[4-ethyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B502601.png)
![N-(4-ethoxyphenyl)-N-[(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methyl]amine](/img/structure/B502602.png)
![N-(3-chlorophenyl)-N-[(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methyl]amine](/img/structure/B502603.png)
![N-(4-fluorophenyl)-N-{[6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl}amine](/img/structure/B502605.png)
